2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Description
2-Amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a norbornene-based bicyclic imide derivative characterized by a rigid tricyclic scaffold and an amino substituent at the 2-position.
Properties
CAS No. |
4180-86-3 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-amino-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C9H10N2O2/c10-11-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h1-2,4-7H,3,10H2 |
InChI Key |
NONAXZPAOYXUOC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common approach might include the cyclization of appropriate precursors under controlled conditions. Specific reagents and catalysts are often required to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized synthetic routes to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride could be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic interventions.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The core structure of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is shared among several derivatives, with variations in substituents at the 2-position dictating their biological and physicochemical properties. Key analogs include:
Antimicrobial Activity
- The 2-amino derivative and its tetrazole-modified analogs (e.g., 4,5,6,7-tetramethyl-2-((1-phenyl-1H-tetrazol-5-yl)amino)- derivative) exhibit moderate to strong activity against clinical bacterial strains like Staphylococcus aureus and Escherichia coli. However, derivatives with -NO2 substituents show increased toxicity (AMES test positive) and hepatotoxicity .
- 2-(p-Tolyl) derivatives are primarily intermediates in synthesizing reduced chiral tricyclic compounds for pharmaceutical applications but lack direct antimicrobial data .
- Thiazole-linked aryl derivatives demonstrate dual antimicrobial and carbonic anhydrase inhibition, with IC50 values in the nanomolar range against human carbonic anhydrase isoforms .
Enzyme Inhibition
Pharmacokinetic and Toxicological Profiles
- hERG Inhibition: Most derivatives (except compound 10 in ) inhibit hERG channels, posing a risk for long QT syndrome.
- Hepatotoxicity : All derivatives in show elevated hepatotoxicity risks, likely due to imide metabolism into reactive intermediates .
- Solubility and Bioavailability: The 2-(dimethylamino)propyl derivative is used in polymer synthesis due to its cationic nature, suggesting improved solubility over the amino derivative .
Biological Activity
2-Amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound classified as an isoindole derivative. Its unique bicyclic structure and functional groups make it a subject of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular mass of 178.19 g/mol. The compound features an amino group at the 2-position and a methano bridge that contributes to its reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antioxidant Activity
Studies have demonstrated that this compound possesses antioxidant properties. For example, it has shown the ability to scavenge free radicals effectively. The antioxidant capacity can be quantitatively assessed using various assays such as DPPH and ABTS radical scavenging tests.
Antidiabetic Effects
The compound has been evaluated for its antidiabetic potential by inhibiting key enzymes involved in carbohydrate metabolism. Inhibitory activity against α-glucosidase has been reported, which is crucial for managing postprandial blood glucose levels.
Neuroprotective Properties
Neuroprotective effects have been observed in models of neurodegenerative diseases. The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating Alzheimer's disease by enhancing cholinergic neurotransmission.
Structure-Activity Relationship (SAR)
The biological activities of this compound can be influenced by structural modifications. A comparative analysis with related compounds highlights the importance of specific functional groups in enhancing biological activity.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | Structure | Methyl group enhances lipophilicity |
| 2-Aminoisoindole | Structure | Simpler structure; lacks methano bridge |
| 4-Aminoquinoline | N/A | Antimalarial activity; different core structure |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antioxidant Study : A study comparing the DPPH scavenging abilities revealed that this compound exhibited an IC50 value comparable to established antioxidants such as Trolox and butylated hydroxyanisole (BHA) .
- Enzyme Inhibition : Research indicated that the compound inhibits key enzymes related to diabetes and neurodegenerative diseases with varying Ki values. For instance:
- Comparative Analysis : A comparative study on derivatives showed that modifications at specific positions significantly influenced the biological activity of isoindole derivatives .
Q & A
Q. What established synthetic routes are available for this compound, and what are their critical optimization parameters?
- Answer : Multi-step synthesis typically involves: (i) Condensation : Reaction of a substituted amine (e.g., 2-amino derivative) with cis-5-norbornene-endo-dicarboxylic anhydride under reflux in polar aprotic solvents (e.g., DMF) at 110°C for 24 hours . (ii) Cyclization : Acid- or base-catalyzed intramolecular cyclization to form the methanoisoindole core. Key parameters include temperature control to avoid side reactions (e.g., epimerization) and solvent selection to improve yield (e.g., DMF vs. THF). Yields >80% are achievable with stoichiometric optimization .
Advanced Research Questions
Q. How does the amino substituent in this compound modulate its binding affinity to biological targets compared to non-amino analogs?
- Answer : The amino group enhances hydrogen-bonding interactions with enzymes or receptors. For example, analogs with amino substituents exhibit higher inhibition constants (Ki) for glutathione S-transferase compared to methyl or phenyl derivatives, as shown in enzyme inhibition assays . Computational docking studies suggest the amino group forms stable interactions with catalytic residues (e.g., serine or aspartate in hydrolases), which can be validated via site-directed mutagenesis .
Q. What analytical techniques are recommended for resolving contradictions in purity or structural characterization data?
- Answer : Use a combination of:
- NMR : 1H/13C NMR to confirm regiochemistry (e.g., methano bridge protons at δ 3.2–3.8 ppm) and amino group presence (δ 5.1–5.3 ppm for NH) .
- HPLC-MS : To detect trace impurities (e.g., unreacted anhydride or byproducts).
- X-ray crystallography : For absolute stereochemical confirmation, especially if the methano bridge introduces chiral centers .
Discrepancies in melting points or spectral data often arise from residual solvents or polymorphic forms, which can be addressed via recrystallization (e.g., DCM/hexanes) .
Q. How can researchers design experiments to evaluate the compound’s mechanism of action in biological systems?
- Answer : (i) Kinetic assays : Use Lineweaver-Burk plots to determine if the compound acts as a competitive/non-competitive inhibitor (e.g., varying substrate concentrations with fixed enzyme levels) . (ii) Cellular models : Treat cell lines (e.g., cancer cells) and monitor downstream biomarkers (e.g., caspase-3 for apoptosis) via Western blotting. (iii) Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins .
Methodological Guidance
Q. What strategies mitigate side reactions during the synthesis of this compound?
- Answer :
- Temperature control : Maintain reflux temperatures <120°C to prevent decomposition of the dione moiety.
- Protecting groups : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) during anhydride coupling to avoid unwanted nucleophilic attacks .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to separate regioisomers .
Q. How can computational modeling predict the compound’s reactivity or bioactivity?
- Answer :
- DFT calculations : Optimize the molecular geometry to identify reactive sites (e.g., electrophilic ketones or nucleophilic amino groups).
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding modes. For example, the methanoisoindole core may fit into hydrophobic pockets of enzymes, while the amino group interacts with polar residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
